molecular formula C13H14N2O4S B4851140 {2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid

{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid

Cat. No. B4851140
M. Wt: 294.33 g/mol
InChI Key: CYYBDGCVYCJNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid, also known as CTA056, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.

Mechanism of Action

{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid acts as a small molecule inhibitor, targeting specific signaling pathways and protein interactions involved in disease development. In cancer research, {2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid targets the Akt signaling pathway, which is known to play a key role in cancer cell growth and proliferation. In Alzheimer's and Parkinson's disease research, {2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid targets the aggregation of amyloid beta and alpha-synuclein, respectively, which are key proteins involved in the development of these diseases.
Biochemical and Physiological Effects:
{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid has been shown to have various biochemical and physiological effects in scientific research. In cancer research, {2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. In Alzheimer's and Parkinson's disease research, {2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, respectively, which are key proteins involved in the development of these diseases.

Advantages and Limitations for Lab Experiments

One advantage of using {2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid in scientific research is its high purity and yield, which makes it suitable for use in various laboratory experiments. However, one limitation of using {2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid is its specificity, as it may only target specific signaling pathways and protein interactions, limiting its potential use in treating a wide range of diseases.

Future Directions

There are several future directions for the use of {2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid in scientific research. One potential direction is the development of more potent and specific inhibitors that target specific signaling pathways and protein interactions involved in disease development. Another potential direction is the use of {2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid in combination with other therapies to enhance their efficacy and reduce side effects. Additionally, further research is needed to determine the safety and efficacy of {2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid in clinical trials, which could lead to its eventual use in treating various diseases.

Scientific Research Applications

{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, {2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development. In Alzheimer's and Parkinson's disease research, {2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, respectively, which are key proteins involved in the development of these diseases.

properties

IUPAC Name

2-[2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c14-5-9-8-3-1-2-4-10(8)20-13(9)15-11(16)6-19-7-12(17)18/h1-4,6-7H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYBDGCVYCJNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid
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{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid
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{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid
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{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid
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{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid
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{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid

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